

A Technical Guide to the Spectral Analysis of Dimethyl 3-Aminophthalate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Dimethyl 3-aminophthalate*

Cat. No.: *B1317572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of **dimethyl 3-aminophthalate** (CAS No: 34529-06-1), a key intermediate in organic synthesis. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

- IUPAC Name: Dimethyl 3-aminobenzene-1,2-dicarboxylate[1]
- Molecular Formula: C₁₀H₁₁NO₄[1][2][3]
- Molecular Weight: 209.20 g/mol [1][3]
- Appearance: Pale-yellow to yellow-brown solid or liquid[1]

Spectral Data Summary

The following tables summarize the key spectral data for **dimethyl 3-aminophthalate**.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.5	m	3H	Aromatic Protons
~5.5-6.0	br s	2H	-NH ₂ Protons
~3.85	s	3H	-OCH ₃ (Ester)
~3.80	s	3H	-OCH ₃ (Ester)

Table 2: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~168	C=O (Ester)
~167	C=O (Ester)
~145-150	Aromatic C-NH ₂
~115-135	Aromatic C-H & C-C
~52	-OCH ₃ (Ester)

Table 3: IR Spectral Data

Wavenumber (cm^{-1})	Functional Group Assignment
3400-3200	N-H Stretch (Amine)
3100-3000	C-H Stretch (Aromatic)
2950-2850	C-H Stretch (Aliphatic, -OCH ₃)
1730-1700	C=O Stretch (Ester)
1620-1580	N-H Bend (Amine) / C=C Stretch (Aromatic)
1250-1000	C-O Stretch (Ester)

Table 4: Mass Spectrometry Data

m/z Value	Assignment
209	$[M]^+$ (Molecular Ion)
178	$[M - OCH_3]^+$
150	$[M - COOCH_3]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

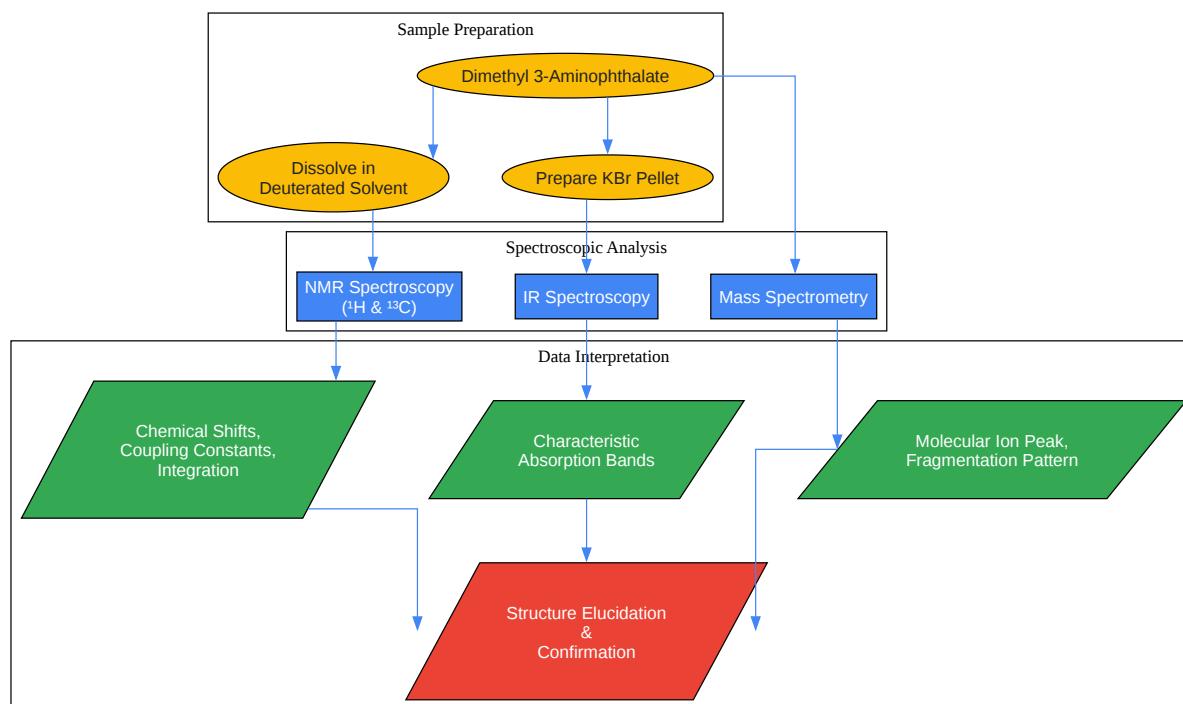
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended.[4][5]
- Sample Preparation:
 - Accurately weigh 10-20 mg of **dimethyl 3-aminophthalate** for 1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry NMR tube.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[5]
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- The spectral width should be set to encompass the expected range of carbon chemical shifts (0-200 ppm).

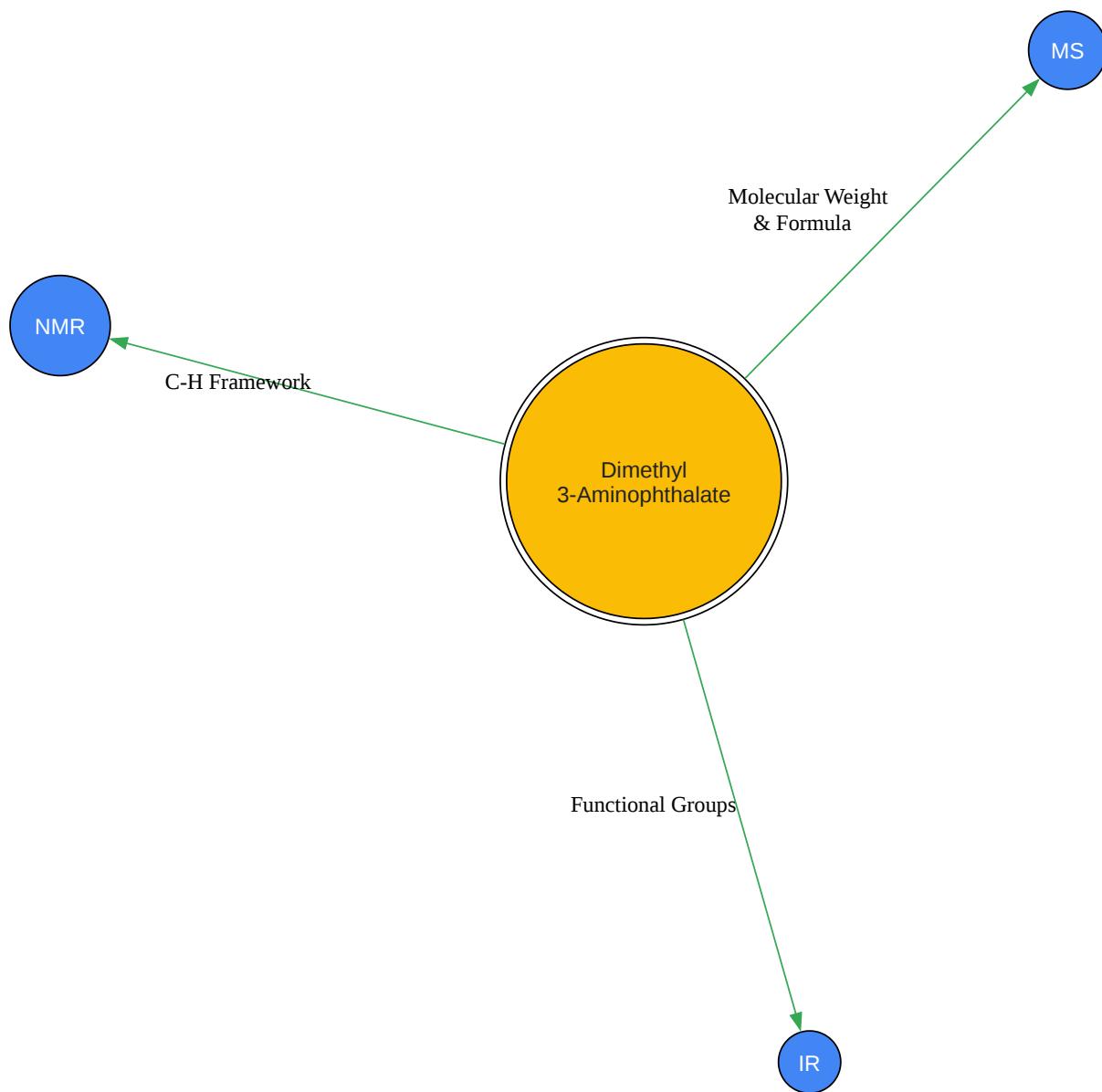
3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to subtract from the sample spectrum.


3.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI) and mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF).
- Sample Introduction: The sample can be introduced directly via a solids probe or, if coupled with a gas chromatograph (GC-MS), via injection of a dilute solution.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

- The ionization energy for EI is typically set at 70 eV.


Logical Workflow and Relationships

The following diagrams illustrate the logical flow of the spectral analysis process and the relationship between the different spectroscopic techniques.

[Click to download full resolution via product page](#)

Figure 1: Workflow for the spectral analysis of **dimethyl 3-aminophthalate**.

[Click to download full resolution via product page](#)

Figure 2: Relationship of spectroscopic techniques to molecular information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER | CymitQuimica [cymitquimica.com]
- 2. 3-AMINO-1,2-PHTHALIC ACID, DIMETHYL ESTER(34529-06-1) 1H NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Dimethyl 3-Aminophthalate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1317572#dimethyl-3-aminophthalate-spectral-analysis-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com